1-(Ethoxymethyl)naphthalene

Description

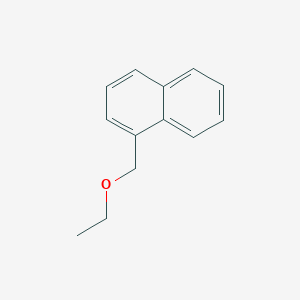

Structure

3D Structure

Properties

IUPAC Name |

1-(ethoxymethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVHZKQVNFYHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303894 | |

| Record name | 1-(ethoxymethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58530-15-7 | |

| Record name | NSC163316 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(ethoxymethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 1 Ethoxymethyl Naphthalene and Analogs

Classical Etherification Methods and Their Adaptations

Classical methods for ether synthesis remain the most common and reliable routes to compounds such as 1-(ethoxymethyl)naphthalene. These approaches, particularly the Williamson ether synthesis, are widely used in both laboratory and industrial settings for their versatility and efficiency. wikipedia.org

Williamson Ether Synthesis in Ethoxymethyl Ether Formation

Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a cornerstone of organic synthesis for the preparation of both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org This involves an alkoxide ion acting as a nucleophile, which attacks an electrophilic carbon atom bearing a suitable leaving group, such as a halide or a sulfonate ester. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, the most effective approach involves the reaction between an ethoxide nucleophile and a naphthalene (B1677914) derivative with a reactive halomethyl or sulfonyloxymethyl group at the 1-position. The SN2 pathway is favored when the electrophile is a primary halide, as is the case with 1-(halomethyl)naphthalene, which minimizes competing elimination reactions. byjus.comstackexchange.com

The most direct application of the Williamson synthesis for this compound involves the reaction of a 1-(halomethyl)naphthalene, such as 1-(chloromethyl)naphthalene (B51744) or 1-(bromomethyl)naphthalene (B1266630), with an ethoxide salt, typically sodium ethoxide or potassium ethoxide.

The reaction is initiated by the ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, which performs a backside attack on the electrophilic benzylic carbon of the 1-(halomethyl)naphthalene. wikipedia.orgbyjus.com This concerted mechanism displaces the halide ion (e.g., Cl⁻ or Br⁻) as the leaving group, resulting in the formation of the C-O ether bond. wikipedia.org

The choice of solvent is crucial for the efficiency of this SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often used as they can solvate the cation of the alkoxide salt while leaving the alkoxide nucleophile relatively free and highly reactive. byjus.com The parent alcohol, ethanol (B145695), can also be used as a solvent when employing sodium ethoxide. masterorganicchemistry.com The reaction is typically conducted at temperatures ranging from 50-100 °C, with reaction times of 1-8 hours, often yielding good to excellent results (50-95%). byjus.com

| Naphthalene Precursor | Alkoxide | Solvent | Temperature (°C) | Typical Yield (%) |

| 1-(Chloromethyl)naphthalene | Sodium Ethoxide | DMF or Ethanol | 50 - 100 | 50 - 95 |

| 1-(Bromomethyl)naphthalene | Sodium Ethoxide | DMF or Ethanol | 50 - 100 | 50 - 95 |

| 1-(Iodomethyl)naphthalene (B1620802) | Sodium Ethoxide | DMF or Ethanol | 50 - 100 | 50 - 95 |

| 1-(Tosylmethyl)naphthalene | Sodium Ethoxide | THF or DMF | 50 - 100 | 50 - 95 |

Table 1: Representative Conditions for Williamson Ether Synthesis of this compound. Data is generalized from typical Williamson ether synthesis conditions. byjus.commasterorganicchemistry.com

The Williamson ether synthesis can also be adapted for intramolecular reactions to form cyclic ethers, such as epoxides. youtube.com This approach requires a molecule that contains both a nucleophilic alkoxide and a leaving group in the same structure, typically a halohydrin. youtube.com The alkoxide, formed by deprotonation of the hydroxyl group, attacks the carbon bearing the halogen in an intramolecular SN2 reaction to form a ring. youtube.com

For this strategy to be applied to a naphthalene derivative, the starting material would need to be a compound like 1-(1-halo-2-hydroxyethyl)naphthalene. Deprotonation of the alcohol would lead to an intramolecular attack, forming a naphthalene-substituted epoxide ring.

However, it is crucial to note that this intramolecular approach is a method for forming cyclic ethers. It is not a suitable strategy for the direct synthesis of acyclic ethers like this compound, which is the product of an intermolecular reaction.

Acid-Catalyzed Approaches to Naphthalene Alkoxymethyl Ethers (by analogy with methoxymethyl examples)

An alternative to the Williamson synthesis is the acid-catalyzed reaction between an alcohol and another alcohol or an alkene. masterorganicchemistry.commasterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of 1-naphthalenemethanol (B1198782) with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com

This method is most effective for producing symmetrical ethers from primary alcohols. masterorganicchemistry.com While it can be used for unsymmetrical ethers, the potential for a mixture of products exists. In the specific case of reacting 1-naphthalenemethanol with a large excess of ethanol, the formation of the desired unsymmetrical ether can be favored.

The reaction mechanism proceeds in three key steps:

Protonation: The acid catalyst protonates the hydroxyl group of one of the alcohol molecules, converting it into a good leaving group (water). masterorganicchemistry.comlibretexts.org Given the reaction conditions with excess ethanol, it is statistically more likely for an ethanol molecule to be protonated.

Nucleophilic Attack: The oxygen atom of 1-naphthalenemethanol acts as a nucleophile and attacks the protonated ethanol in an SN2 reaction, displacing a water molecule.

Deprotonation: The resulting protonated ether is then deprotonated, typically by another alcohol molecule or the conjugate base of the acid, to yield the final ether product and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org

An alternative pathway involves the initial protonation of the benzylic hydroxyl group of 1-naphthalenemethanol, forming a good leaving group (water). The subsequent departure of water would form a resonance-stabilized benzylic carbocation. This carbocation would then be attacked by the nucleophilic oxygen of an ethanol molecule. Final deprotonation would yield the ether. This SN1-like pathway is plausible due to the stability of the benzylic carbocation.

| Naphthalene Precursor | Reagent | Catalyst | Key Steps |

| 1-Naphthalenemethanol | Ethanol | H₂SO₄ (catalytic) | 1. Protonation of an alcohol OH group. 2. Nucleophilic attack (SN2 or SN1). 3. Deprotonation. |

Table 2: Generalized Acid-Catalyzed Synthesis of this compound.

Functional Group Transformations to Yield Ethoxymethyl Naphthalenes

Beyond direct etherification, this compound can be synthesized by transforming existing functional groups on a naphthalene precursor. This often involves converting a less reactive group into one that is amenable to ether formation.

Conversion of Halogenated Naphthalene Precursors

The conversion of halogenated naphthalene precursors is a primary example of a functional group transformation leading to ethoxymethyl naphthalenes. This method is fundamentally an application of the Williamson ether synthesis, focusing on the specific starting material. The key precursors for this synthesis are 1-(halomethyl)naphthalenes, most commonly 1-(chloromethyl)naphthalene. chemicalbook.comorgsyn.org

The synthesis of the precursor, 1-(chloromethyl)naphthalene, can be accomplished via the chloromethylation of naphthalene using reagents like formaldehyde (B43269) (or paraformaldehyde) and hydrochloric acid, often with a Lewis acid catalyst. orgsyn.orggoogle.com

Once the 1-(halomethyl)naphthalene is obtained, it serves as an excellent electrophile for nucleophilic substitution with sodium ethoxide. The benzylic halide is particularly reactive towards SN2 displacement due to the stability of the transition state. The reaction proceeds as described in section 2.1.1.1, providing a reliable and high-yielding route to the target compound.

Reactions Involving Naphthylmethyl Alcohols

A fundamental and widely employed method for the synthesis of this compound involves the direct etherification of 1-(naphthalenemethyl) alcohol. This transformation is typically achieved through the venerable Williamson ether synthesis, a robust and versatile method for forming the ether linkage.

The Williamson ether synthesis, in this context, can proceed via two main pathways. The first involves the deprotonation of 1-(naphthalenemethyl) alcohol to form the corresponding alkoxide, which then acts as a nucleophile to attack an ethyl halide, such as ethyl iodide or ethyl bromide. The second, and often more practical approach, involves the conversion of 1-(naphthalenemethyl) alcohol into a more reactive electrophile, such as 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene. This intermediate is then reacted with a strong base and ethanol, or with pre-formed sodium ethoxide, to yield the desired ether.

The reaction is an SN2 (bimolecular nucleophilic substitution) process, where the ethoxide ion displaces the halide from the benzylic carbon of the naphthalene derivative. nih.gov The choice of base is crucial for the deprotonation of the alcohol, with strong bases like sodium hydride (NaH) being effective. chemrevlett.com Alternatively, weaker bases such as potassium carbonate (K₂CO₃) can be used, particularly when starting with the more reactive naphthylmethyl halide. chemrevlett.com The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile, to facilitate the SN2 mechanism. chemrevlett.comorganicchemistryguide.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| 1-(Naphthalenemethyl) alcohol | Ethyl iodide | NaH | THF | This compound | chemrevlett.com |

| 1-(Chloromethyl)naphthalene | Ethanol | K₂CO₃ | Acetonitrile | This compound | chemrevlett.com |

| 1-(Bromomethyl)naphthalene | Sodium ethoxide | - | Ethanol | This compound | nih.gov |

Carbon-Sulfur Bond Cleavage and Subsequent Etherification

Utilizing Bromodimethylsulfonium Bromide (BDMS) Mediated Transformations

Recent research has highlighted the utility of bromodimethylsulfonium bromide (BDMS) as a reagent to mediate the cleavage of C-S bonds in thioethers, leading to the formation of ethers. One study demonstrated the synthesis of 1-(alkoxy(aryl)methyl)naphthalen-2-ols from 1-(aryl(alkyl/arylthio)methyl)-naphthalene-2-ol derivatives. researchgate.net In this transformation, BDMS facilitates the cleavage of the carbon-sulfur bond, allowing for the subsequent introduction of an alcohol to form the corresponding ether. researchgate.net

While the direct synthesis of this compound using this method has not been explicitly detailed in the available literature, the principle can be extrapolated. A plausible synthetic route would involve the reaction of a suitable naphthylmethyl thioether, such as 1-((ethylthio)methyl)naphthalene, with an alcohol in the presence of BDMS.

Mechanistic Aspects of C-S Bond Cleavage and Oxa-Michael Type Reactions

The mechanism of the BDMS-mediated C-S bond cleavage for etherification is believed to proceed through the formation of a sulfonium (B1226848) ion intermediate. BDMS, being an electrophilic bromine source, activates the sulfur atom of the thioether, making the adjacent carbon atom susceptible to nucleophilic attack by an alcohol. This process results in the displacement of the thioalkyl or thioaryl group and the formation of the new carbon-oxygen bond.

In some contexts, particularly with appropriately substituted substrates, the reaction may involve intermediates that can undergo transformations reminiscent of oxa-Michael additions. The oxa-Michael reaction, or conjugate addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for C-O bond formation. nih.govsemanticscholar.org While not a direct analogy in the case of simple thioether cleavage, the underlying principle of nucleophilic attack on an electrophilically activated carbon center is a shared feature. The BDMS-activated thioether can be viewed as a synthetic equivalent of a Michael acceptor, where the alcohol acts as the nucleophile.

Advanced Catalytic Methods for Naphthalene Ether Synthesis

To overcome some of the limitations of classical methods, such as the need for stoichiometric strong bases and the generation of salt byproducts, advanced catalytic approaches for ether synthesis have been developed. These methods often offer milder reaction conditions, higher functional group tolerance, and improved atom economy.

Transition Metal-Catalyzed Carbon-Oxygen Bond Formation

Transition metal catalysis, particularly with palladium and copper, has emerged as a powerful strategy for the formation of C-O bonds in the synthesis of aryl and alkyl ethers. While specific examples for the synthesis of this compound are not extensively documented, the general principles of these catalytic cycles are applicable.

Copper-catalyzed methods, often referred to as Ullmann-type couplings, have been refined to allow for the etherification of aryl halides with alcohols under milder conditions than the classical stoichiometric copper reactions. These modern catalytic systems typically employ a copper(I) or copper(II) salt in the presence of a ligand, which facilitates the catalytic cycle.

Palladium-catalyzed C-O bond formation, a cornerstone of modern organic synthesis, also offers a potential route to naphthalene ethers. These reactions typically involve the oxidative addition of a palladium(0) catalyst to an aryl or benzylic halide, followed by reaction with an alkoxide and subsequent reductive elimination to afford the ether product.

| Catalyst System | Reactants | Key Features |

| Copper(I)/Ligand | Aryl Halide + Alcohol | Milder conditions than classical Ullmann reaction. |

| Palladium(0)/Ligand | Aryl/Benzylic Halide + Alcohol | High functional group tolerance. |

Organocatalytic Approaches to Ether Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a green and metal-free alternative for ether synthesis. While the field is still developing in the context of naphthalene ether synthesis, certain organocatalytic strategies hold promise.

For instance, chiral potassium catalysts coordinated with chiral crown ethers have been shown to be effective in asymmetric intramolecular oxa-Michael additions, demonstrating the potential of organobase catalysis in C-O bond formation. chemrxiv.org Although this specific application is for intramolecular reactions, the underlying principle of activating an alcohol nucleophile with a chiral base could potentially be adapted for intermolecular etherifications. The development of organocatalytic methods for the synthesis of compounds like this compound remains an active area of research, with the potential to offer more sustainable and environmentally friendly synthetic routes.

Synthetic Routes to Substituted Naphthalene Cores Bearing Ether Functionalities

The synthesis of naphthalene derivatives, particularly those incorporating ether functionalities like this compound, is a significant area of organic chemistry. nih.govthieme-connect.com These structures are prevalent in various fields, including materials science and medicinal chemistry. rsc.orgdntb.gov.ua Methodologies for their construction can be broadly categorized into two approaches: building the naphthalene core with the desired functionality in place or modifying a pre-existing naphthalene ring system. nih.govnih.gov

[4+2] Cycloaddition Reactions (e.g., Diels-Alder with Arynes and 2-Pyrones)

One effective strategy for constructing highly substituted naphthalene rings is through [4+2] cycloaddition, famously known as the Diels-Alder reaction. researchgate.netyoutube.com A notable application of this method involves the reaction between 2-pyrones and aryne intermediates. rsc.org This approach is powerful because it allows for the creation of complex naphthalenes from simpler, functionalized precursors. rsc.org

The general mechanism begins with the generation of a highly reactive aryne intermediate, often from an o-silylaryl triflate. rsc.org This electron-deficient aryne readily engages with an electron-rich diene, in this case, a substituted 2-pyrone. rsc.org The initial [4+2] cycloaddition is followed by a spontaneous retro-Diels-Alder reaction that extrudes carbon dioxide, leading to the formation of the aromatic naphthalene core. rsc.org This decarboxylative aromatization step is a key advantage, driving the reaction toward the stable aromatic product. rsc.org

This synthetic route is versatile, accommodating a wide range of functional groups on both the 2-pyrone and the aryne precursor. rsc.org This modularity enables the synthesis of diverse naphthalenes, including those bearing ether, halogen, and even triazole moieties. rsc.org For instance, the reaction of a 2-pyrone with a substituted benzyne (B1209423) can yield naphthalenes with specific substitution patterns that might be difficult to achieve through other means. rsc.org

Table 1: Examples of Naphthalene Synthesis via [4+2] Cycloaddition of 2-Pyrones and Arynes rsc.org

| 2-Pyrone Reactant | Aryne Precursor | Resulting Naphthalene Product | Yield |

| 4-Bromo-6-methyl-2-pyrone | 2-(Trimethylsilyl)phenyl triflate | 3-Bromo-1-methylnaphthalene | 95% |

| 4-Bromo-6-methyl-2-pyrone | 4,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate | 3-Bromo-6,7-dimethoxy-1-methylnaphthalene | 89% |

| 3-Ethoxy-2-pyrone | 2-(Trimethylsilyl)phenyl triflate | 2-Ethoxynaphthalene | 78% |

| 4-Bromo-6-methyl-2-pyrone | 4,5-Difluoro-2-(trimethylsilyl)phenyl triflate | 3-Bromo-6,7-difluoro-1-methylnaphthalene | 80% |

Derivatization of Pre-existing Naphthalene Structures via Electrophilic Substitution or other Aromatic Transformations

An alternative to building the naphthalene core from scratch is the functionalization of a pre-existing naphthalene ring. nih.gov Electrophilic aromatic substitution is a fundamental transformation in this context. youtube.com Naphthalene is more reactive than benzene (B151609) towards electrophiles, and the substitution pattern is highly regioselective. youtube.com

Attack by an electrophile occurs preferentially at the C1 (or alpha) position rather than the C2 (or beta) position. youtube.comyoutube.com This preference is due to the greater stability of the carbocation intermediate (a naphthalenonium ion) formed during C1 substitution. youtube.com The intermediate for alpha-attack is better stabilized by resonance, as it allows for the preservation of one intact benzene ring in more resonance structures compared to the intermediate for beta-attack. youtube.com

A common strategy to introduce an ether functionality, such as an ethoxy group, onto a naphthalene ring involves a multi-step sequence. This often begins with an electrophilic substitution to install a different functional group, which is then converted to the desired ether. For example, a Williamson ether synthesis can be employed by first generating a naphthol (a hydroxyl-substituted naphthalene). The synthesis of 1-methoxynaphthalene, an analog of this compound, illustrates this process:

Nitration: Naphthalene undergoes electrophilic nitration with nitric acid and sulfuric acid to yield 1-nitronaphthalene. youtube.com

Reduction: The nitro group is reduced to an amino group (-NH2) using reagents like iron or tin in hydrochloric acid, forming 1-naphthylamine. youtube.com

Diazotization: The amino group is converted into a dinitrogen salt (-N2+) using sodium nitrite (B80452) and a strong acid at low temperatures. youtube.com

Hydrolysis: The dinitrogen salt is subsequently hydrolyzed by heating in water to produce 1-naphthol (B170400).

Williamson Ether Synthesis: Finally, the 1-naphthol is deprotonated with a base (e.g., sodium hydroxide) to form a nucleophilic naphthoxide ion, which is then reacted with an alkyl halide (e.g., methyl iodide or ethyl iodide) to form the corresponding alkyl ether. youtube.com

Friedel-Crafts acylation is another key electrophilic aromatic substitution reaction used to introduce acyl groups onto the naphthalene ring, which can then be further modified. youtube.compharmacyfreak.com These established aromatic transformations provide reliable pathways to functionalized naphthalenes starting from the parent hydrocarbon. youtube.com

Table 2: Illustrative Multi-Step Synthesis of 1-Alkoxynaphthalene via Derivatization youtube.com

| Step | Reaction Type | Starting Material | Key Reagents | Product |

| 1 | Electrophilic Nitration | Naphthalene | HNO₃, H₂SO₄ | 1-Nitronaphthalene |

| 2 | Reduction | 1-Nitronaphthalene | Fe, HCl | 1-Naphthylamine |

| 3 | Diazotization | 1-Naphthylamine | NaNO₂, HCl (0 °C) | Naphthalene-1-diazonium salt |

| 4 | Hydrolysis | Naphthalene-1-diazonium salt | H₂O, Heat | 1-Naphthol |

| 5 | Williamson Ether Synthesis | 1-Naphthol | 1. NaOH2. CH₃I or C₂H₅I | 1-Methoxynaphthalene or 1-Ethoxynaphthalene |

Reaction Chemistry and Mechanistic Insights of 1 Ethoxymethyl Naphthalene

Reactivity of the Ethoxymethyl Side Chain

The ethoxymethyl group, -CH₂OCH₂CH₃, possesses a benzylic carbon and an ether linkage, both of which are sites for chemical transformations. The benzylic position is particularly reactive due to the ability of the adjacent naphthalene (B1677914) ring to stabilize intermediates such as carbocations and radicals through resonance. chemistrysteps.com

The benzylic carbon of 1-(ethoxymethyl)naphthalene is susceptible to nucleophilic substitution. While the ethoxy group (-OCH₂CH₃) is a poor leaving group, it can be converted into a more labile group or displaced under specific conditions. For instance, treatment with hydrogen halides can convert the ether to a benzylic halide. A more direct precursor for a wide range of nucleophilic substitutions is 1-(chloromethyl)naphthalene (B51744), which can be synthesized via chloromethylation of naphthalene. guidechem.comorgsyn.org Once formed, this halide readily undergoes substitution reactions.

Benzylic halides are reactive in both Sₙ1 and Sₙ2 reactions. The pathway is determined by the nucleophile, solvent, and reaction conditions. The stability of the resulting benzylic carbocation favors the Sₙ1 pathway, while the primary nature of the carbon allows for Sₙ2 reactions. chemistrysteps.comchemistry.coach

| Nucleophile (Nu⁻) | Reagent Example | Product | Reaction Type |

| Cyanide | NaCN | 1-(Cyanomethyl)naphthalene | Sₙ2 |

| Hydroxide | NaOH | 1-Naphthalenemethanol (B1198782) | Sₙ1/Sₙ2 |

| Azide | NaN₃ | 1-(Azidomethyl)naphthalene | Sₙ2 |

| Thiolate | NaSR | 1-[(Alkylthio)methyl]naphthalene | Sₙ2 |

| Amine | R₂NH | N,N-Dialkyl-1-naphthalenemethanamine | Sₙ1/Sₙ2 |

This interactive table showcases potential nucleophilic substitution products starting from the analogous 1-(chloromethyl)naphthalene, illustrating the synthetic utility of the benzylic position.

The ether linkage in this compound can be cleaved using strong acids or Lewis acids. These reactions typically proceed by protonation or coordination to the ether oxygen, making it a better leaving group. wikipedia.org

Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for ether cleavage. masterorganicchemistry.com The reaction involving a benzylic ether tends to proceed via an Sₙ1 mechanism due to the formation of a resonance-stabilized benzylic carbocation. libretexts.org This results in the formation of 1-(bromomethyl)naphthalene (B1266630) or 1-(iodomethyl)naphthalene (B1620802) and ethanol (B145695).

Boron tribromide (BBr₃) is a highly effective Lewis acid for cleaving ethers, particularly aryl alkyl ethers. nih.govpearson.com The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃, followed by nucleophilic attack by a bromide ion. pearson.com For this compound, cleavage would likely occur at the naphthylmethyl-oxygen bond to yield 1-(bromomethyl)naphthalene after an aqueous workup.

| Reagent | Mechanism | Products (after workup) | Conditions |

| HBr (conc.) | Sₙ1 | 1-(Bromomethyl)naphthalene + Ethanol | Heat |

| HI (conc.) | Sₙ1 | 1-(Iodomethyl)naphthalene + Ethanol | Heat |

| BBr₃ | Lewis Acid-Catalyzed Sₙ2-like | 1-Naphthalenemethanol + Bromoethane | -78 °C to rt |

This interactive table compares common reagents for the cleavage of the ether linkage in this compound.

The benzylic C-H bonds of the ethoxymethyl group are susceptible to oxidation, providing a pathway to carbonyl compounds. The oxidation of benzylic ethers can yield aldehydes or esters, depending on the reagents and conditions used. acs.org

Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to oxidize benzylic ethers. cdnsciencepub.comorganic-chemistry.org The mechanism is believed to involve a hydride abstraction from the benzylic position to form a stabilized carbocation, which is then trapped by water or undergoes further reaction to yield the aldehyde. cdnsciencepub.com Other oxidants like N-Bromosuccinimide (NBS) can also be used to convert benzylic ethers into aromatic aldehydes. acs.org

| Oxidizing Agent | Typical Product |

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | 1-Naphthaldehyde |

| N-Bromosuccinimide (NBS) | 1-Naphthaldehyde |

| o-Iodoxybenzoic acid (IBX) | 1-Naphthaldehyde |

| Potassium permanganate (B83412) (KMnO₄) | 1-Naphthoic acid |

This interactive table summarizes various oxidizing agents and their expected products from the transformation of the ethoxymethyl group.

The ether linkage, specifically the benzylic C-O bond, can be cleaved under reductive conditions. The most common method for the cleavage of benzyl (B1604629) ethers is catalytic hydrogenolysis. organic-chemistry.org This reaction involves hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.orgyoutube.com The reaction proceeds by cleavage of the naphthylmethyl-oxygen bond, resulting in the formation of 1-methylnaphthalene (B46632) and ethanol. This method is advantageous due to its mild conditions and clean conversion.

Reactivity of the Naphthalene Aromatic System

The naphthalene ring system is more reactive towards electrophilic aromatic substitution than benzene (B151609). wikipedia.org Substitution can occur at either the α-position (C1, C4, C5, C8) or the β-position (C2, C3, C6, C7). In general, electrophilic attack at the α-position is kinetically favored because the resulting carbocation intermediate (arenium ion) is better stabilized by resonance, with more structures that preserve one of the aromatic sextets. wordpress.comyoutube.compearson.comstackexchange.com

The ethoxymethyl group (-CH₂OCH₂CH₃) at the C1 position influences the regioselectivity of further substitution. As an alkyl-type substituent, it is a weak activating group and directs incoming electrophiles to the ortho and para positions. In the naphthalene system, this translates to substitution primarily on the same ring. The C4 position is electronically analogous to the para position, while the C2 position is the ortho position. However, due to steric hindrance from the peri-hydrogen at C8, attack at the C2 position is often disfavored. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C4 position. Secondary substitution may occur at the C5 and C7 positions in the other ring.

| Reaction | Reagents | Major Product (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 1-(Ethoxymethyl)-4-nitronaphthalene |

| Bromination | Br₂, CCl₄ | 1-Bromo-4-(ethoxymethyl)naphthalene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-Acetyl-4-(ethoxymethyl)naphthalene |

| Sulfonation | SO₃, H₂SO₄ | 4-(Ethoxymethyl)naphthalene-1-sulfonic acid |

This interactive table outlines common electrophilic aromatic substitution reactions and the predicted major product for this compound.

Electrophilic Aromatic Substitution (EAS) Patterns

Regiochemical Control by the Ethoxymethyl Substituent

The ethoxymethyl group (–CH₂OCH₂CH₃) at the 1-position of the naphthalene ring is a critical determinant of the regiochemical outcome of electrophilic aromatic substitution reactions. This substituent is classified as an activating, ortho, para-directing group. wikipedia.orgchemistrytalk.orgaakash.ac.in The oxygen atom, with its lone pairs of electrons, can donate electron density to the aromatic system through resonance, thereby increasing the nucleophilicity of the naphthalene ring and making it more susceptible to electrophilic attack than naphthalene itself.

The activating nature of the ethoxymethyl group enhances the rate of electrophilic substitution. The directing effect arises from the stabilization of the intermediate carbocation (the arenium ion or σ-complex) formed during the reaction. For a 1-substituted naphthalene, electrophilic attack is generally favored at the C4 (para) and C2 (ortho) positions of the substituted ring, as well as the C5 and C7 positions of the unsubstituted ring.

The resonance structures of the carbocation intermediate show that attack at the C2 and C4 positions allows for delocalization of the positive charge onto the carbon atom bearing the ethoxymethyl group, which is then stabilized by the lone pairs of the oxygen atom. This additional resonance stabilization lowers the activation energy for substitution at these positions. organicchemistrytutor.com

| Position of Electrophilic Attack | Activating/Deactivating Influence of 1-Ethoxymethyl Group | Predicted Major Products |

| C2 (ortho) | Activating | 1-(Ethoxymethyl)-2-(electrophile)naphthalene |

| C4 (para) | Activating | 1-(Ethoxymethyl)-4-(electrophile)naphthalene |

| C5 (peri) | Activating | 1-(Ethoxymethyl)-5-(electrophile)naphthalene |

| C7 | Activating | 1-(Ethoxymethyl)-7-(electrophile)naphthalene |

Influence of Reaction Conditions on Isomer Distribution

The distribution of isomers in the electrophilic substitution of naphthalenes can be significantly influenced by reaction conditions such as temperature, solvent, and the nature of the electrophile. mdpi.com This principle is well-illustrated in the sulfonation of naphthalene, a classic example of kinetic versus thermodynamic control. stackexchange.comthecatalyst.orgechemi.com

At lower temperatures (around 80°C), the sulfonation of naphthalene predominantly yields naphthalene-1-sulfonic acid, the kinetically controlled product. The transition state leading to this isomer is lower in energy. However, at higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. The formation of the 1-isomer is reversible, and at higher temperatures, the equilibrium shifts to favor the more stable 2-isomer, which has less steric hindrance. stackexchange.comthecatalyst.orgechemi.com

Similarly, in the Friedel-Crafts acylation of 2-methoxynaphthalene, the choice of solvent has been shown to alter the product ratio. ntu.edu.tw The use of different solvents can influence the solvation of the intermediate carbocation and the reactivity of the acylating agent, thereby affecting the regioselectivity of the reaction. For instance, in the bromination of phenols, the ortho to para product ratio is highly dependent on the solvent used. rsc.org

While specific studies on the influence of reaction conditions on the isomer distribution in reactions of this compound are not extensively documented, it is reasonable to infer that similar principles would apply. For instance, in the sulfonation of this compound, one might expect to see a temperature-dependent product distribution, with one isomer favored under kinetic control (lower temperature) and another under thermodynamic control (higher temperature).

| Reaction Condition | Potential Influence on Isomer Distribution |

| Temperature | Can shift the reaction from kinetic to thermodynamic control, favoring the more stable isomer at higher temperatures. |

| Solvent | Can alter the solvation of intermediates and reagents, thereby influencing the relative rates of attack at different positions. |

| Catalyst | The nature and concentration of the catalyst can affect the reactivity of the electrophile and the stability of the transition states. |

Hydrogenation and Other Reduction Reactions of the Naphthalene Nucleus

The naphthalene nucleus of this compound can be reduced under various conditions, leading to partially or fully saturated ring systems. The two primary methods for this transformation are catalytic hydrogenation and dissolving metal reductions, such as the Birch reduction.

Catalytic Hydrogenation:

Catalytic hydrogenation of naphthalene over catalysts like platinum, palladium, or nickel typically proceeds in a stepwise manner. vanderbilt.edu The first step is the reduction of one of the aromatic rings to form a tetralin derivative. Further hydrogenation under more forcing conditions can lead to the fully saturated decalin derivative. The presence of the 1-ethoxymethyl substituent is expected to influence the regioselectivity of the initial hydrogenation. Generally, electron-donating groups can direct the hydrogenation to the unsubstituted ring.

Birch Reduction:

The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a powerful method for the partial reduction of aromatic rings. wikipedia.orgbyjus.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via a radical anion intermediate. For naphthalene, the Birch reduction typically yields 1,4-dihydronaphthalene. byjus.com

In the case of substituted naphthalenes, the regioselectivity of the Birch reduction is influenced by the electronic nature of the substituent. Electron-donating groups, such as the ethoxymethyl group, direct the reduction to occur on the unsubstituted ring. masterorganicchemistry.com This is because the electron-donating group would destabilize the radical anion intermediate if it were formed on the substituted ring. Thus, the Birch reduction of this compound is expected to yield 1-(ethoxymethyl)-5,8-dihydronaphthalene.

A related reduction using sodium and ethanol can also reduce naphthalene to its 1,4-dihydro derivative. sciencemadness.orgstackexchange.comquora.com

| Reduction Method | Typical Reagents | Expected Major Product from this compound |

| Catalytic Hydrogenation | H₂, Pt/C or Ni | 1-(Ethoxymethyl)-1,2,3,4-tetrahydronaphthalene and/or 5-(Ethoxymethyl)-1,2,3,4-tetrahydronaphthalene |

| Birch Reduction | Na or Li, liquid NH₃, EtOH | 1-(Ethoxymethyl)-5,8-dihydronaphthalene |

| Sodium-Alcohol Reduction | Na, EtOH | 1-(Ethoxymethyl)-1,4-dihydronaphthalene |

Oxidative Degradation of the Naphthalene Ring

The aromatic rings of this compound are susceptible to oxidative degradation under strong oxidizing conditions. The products of such reactions depend on the nature of the oxidizing agent and the reaction conditions.

Oxidation with Potassium Permanganate:

Strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the aromatic rings of naphthalene. The oxidation of naphthalene with KMnO₄ typically yields phthalic acid. researchgate.net It is expected that the oxidation of this compound under similar conditions would lead to a substituted phthalic acid, likely 3-(ethoxymethyl)phthalic acid, assuming the ethoxymethyl group itself is resistant to oxidation under the reaction conditions. The reaction likely proceeds through a series of intermediate steps involving the formation of diols and their subsequent cleavage.

Ozonolysis:

Ozonolysis is another powerful method for the oxidative cleavage of aromatic rings. masterorganicchemistry.comwikipedia.orglibretexts.orgyoutube.com The reaction of naphthalene with ozone, followed by an appropriate work-up, can lead to the formation of phthalaldehyde and glyoxal. acs.org For this compound, ozonolysis would be expected to cleave both rings, leading to a mixture of smaller carbonyl-containing fragments. The precise nature of these fragments would depend on the position of the initial ozone attack and the subsequent work-up conditions.

| Oxidizing Agent | Typical Products from Naphthalene | Expected Major Product from this compound |

| Potassium Permanganate (KMnO₄) | Phthalic acid | 3-(Ethoxymethyl)phthalic acid |

| Ozone (O₃) | Phthalaldehyde, Glyoxal | A mixture of smaller carbonyl compounds |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for predicting and controlling the outcome of its chemical transformations. This involves considering the kinetic and thermodynamic factors that govern the reaction pathways and characterizing the transient intermediates that are formed.

Kinetic and Thermodynamic Considerations of Reaction Pathways

The regioselectivity and product distribution in many reactions of naphthalene derivatives are determined by a delicate balance between kinetic and thermodynamic factors. libretexts.org

As previously discussed in the context of naphthalene sulfonation, the kinetically controlled product is the one that is formed fastest, meaning it has the lowest activation energy. stackexchange.comthecatalyst.org In contrast, the thermodynamically controlled product is the most stable product and will predominate if the reaction is allowed to reach equilibrium, which is more likely at higher temperatures where the initial products can revert to starting materials or intermediates. libretexts.org

For the electrophilic substitution of this compound, the relative stability of the arenium ion intermediates plays a key role in determining the kinetic product distribution. The transition states leading to the formation of these intermediates will resemble the intermediates in structure and energy (Hammond's postulate). Therefore, the more stable the arenium ion, the lower the activation energy for its formation, and the faster the rate of reaction at that position. The ethoxymethyl group, being an electron-donating group, will stabilize the arenium ion, particularly when substitution occurs at the ortho and para positions.

While specific kinetic data for reactions of this compound are scarce, studies on the nitration of other reactive aromatics have shown that these reactions can be very fast, sometimes approaching the encounter rate. researchgate.netcapes.gov.brrushim.runih.gov

| Factor | Influence on Reaction Pathway |

| Kinetic Control | Favors the product that is formed fastest (lowest activation energy). Often predominates at lower temperatures. |

| Thermodynamic Control | Favors the most stable product. Predominates when the reaction is reversible and allowed to reach equilibrium, typically at higher temperatures. |

| Stability of Intermediates | More stable intermediates are formed more rapidly, leading to the kinetic product. |

| Stability of Products | The most stable isomer is the thermodynamic product. |

Characterization of Transient Intermediates

The direct observation and characterization of transient intermediates in chemical reactions provide invaluable insights into the reaction mechanism. In the context of electrophilic aromatic substitution of this compound, the key intermediates are the π-complex and the σ-complex (arenium ion). nih.gov

The π-complex is an initial, weak association between the electrophile and the electron-rich π-system of the naphthalene ring. This complex is generally not regioselective.

The σ-complex , or arenium ion , is formed when the electrophile forms a covalent bond with one of the carbon atoms of the naphthalene ring, disrupting the aromaticity. This intermediate is resonance-stabilized, and as discussed previously, the extent of this stabilization determines the preferred positions of attack. For this compound, the σ-complexes resulting from attack at the C2 and C4 positions are particularly stabilized due to the participation of the oxygen lone pairs of the ethoxymethyl group in the resonance delocalization of the positive charge.

While the direct spectroscopic observation of these intermediates for reactions of this compound is not reported, techniques such as low-temperature NMR spectroscopy have been used to characterize arenium ions in other electrophilic aromatic substitution reactions. chemicalbook.comresearchgate.net Additionally, computational methods, such as Density Functional Theory (DFT), can be used to model the structures and energies of these transient species and the transition states that connect them, providing a theoretical basis for understanding the observed regioselectivity. nih.gov

| Intermediate | Description | Role in Mechanism |

| π-Complex | A weak, non-covalent association between the electrophile and the naphthalene π-system. | The initial encounter complex before the formation of a covalent bond. |

| σ-Complex (Arenium Ion) | A carbocation intermediate in which the electrophile is covalently bonded to a carbon atom of the naphthalene ring, and the aromaticity is disrupted. | The key intermediate that determines the regioselectivity of the reaction. Its stability dictates the kinetic product distribution. |

Stereochemical Outcomes of Transformations

The stereochemical outcome of a reaction refers to the specific stereoisomer(s) formed. In the context of this compound, transformations can lead to the formation of chiral centers, giving rise to enantiomers or diastereomers. The precise outcome is dictated by the reaction mechanism and the presence of any chiral influences.

Reactions involving the ethoxymethyl group or the naphthalene core can proceed through various mechanisms, each with distinct stereochemical consequences. For instance, nucleophilic substitution at the benzylic carbon of the ethoxymethyl group could proceed via an S(_N)1 or S(_N)2 pathway. An S(_N)2 reaction would proceed with inversion of configuration if the carbon were chiral, while an S(_N)1 reaction, proceeding through a planar carbocation intermediate, would likely result in a racemic mixture.

The introduction of new stereocenters on the naphthalene ring, for example, through addition reactions, can also lead to a mixture of stereoisomers. The facial selectivity of such additions is often influenced by the steric bulk of the existing ethoxymethyl substituent, which can direct incoming reagents to the less hindered face of the naphthalene ring system.

In the absence of an external chiral influence (like a chiral catalyst or auxiliary), reactions of achiral this compound that generate a single new stereocenter will typically produce a racemic mixture of enantiomers. However, if a chiral center is already present in a reactant or catalyst, diastereoselective or enantioselective outcomes become possible. For instance, the use of a chiral auxiliary temporarily attached to the molecule can effectively block one face of the molecule, leading to the preferential formation of one diastereomer.

A study on the anodic oxidation of a related naphthalene derivative, (1′S,3′R)-1-(3′-hydroxy-1′-methylbutoxy)-4-methylnaphthalene, demonstrated the stereodifferentiating addition of methanol (B129727) at the C-4 position, highlighting the potential for stereocontrol in reactions of substituted naphthalenes.

Role of Solvent, Temperature, and pH in Reaction Control

The conditions under which a reaction is carried out play a crucial role in determining both the rate of reaction and the distribution of products, including the stereochemical outcome. Solvent, temperature, and pH are key parameters that can be manipulated to achieve the desired transformation.

Solvent Effects: The choice of solvent can have a profound impact on reaction stereoselectivity. Solvents can influence the stability of transition states and intermediates, thereby altering the energy barrier for different reaction pathways.

Polarity: In reactions that proceed through charged intermediates, such as S(_N)1 reactions, polar protic solvents can stabilize the carbocation intermediate, favoring this pathway and leading to racemization. In contrast, nonpolar solvents may favor concerted mechanisms like S(_N)2, which are stereospecific. The photochemical reaction of naphthalene with 2-(diethylamino)ethanol, for instance, shows a striking solvent polarity effect, proceeding through a geminate radical ion pair in nonpolar benzene and free radical ions in polar acetonitrile (B52724).

Coordinating vs. Non-coordinating Solvents: Solvents that can coordinate to metal catalysts or reagents can alter their steric and electronic properties, thereby influencing the stereochemical outcome of the reaction.

| Solvent Property | Potential Influence on this compound Reactions | Expected Stereochemical Outcome |

|---|---|---|

| High Polarity (e.g., Methanol, Water) | Stabilization of charged intermediates (e.g., carbocations in S(_N)1-type reactions). | Potential for racemization or formation of a mixture of stereoisomers. |

| Low Polarity (e.g., Hexane, Toluene) | Favors concerted or non-ionic pathways (e.g., S(_N)2-type reactions). | Higher stereospecificity (e.g., inversion of configuration). |

| Coordinating Ability (e.g., THF, Acetonitrile) | Can alter the reactivity and steric environment of catalysts or reagents. | May enhance or reverse stereoselectivity depending on the specific interaction. |

Temperature Effects: Temperature is a critical factor in controlling whether a reaction is under kinetic or thermodynamic control.

Kinetic vs. Thermodynamic Control: At lower temperatures, the product that is formed fastest (the kinetic product) will predominate. This product is formed via the reaction pathway with the lowest activation energy. At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. Under these conditions, the most stable product (the thermodynamic product) will be the major product. The sulfonation of naphthalene is a classic example of this, where the 1-substituted product is kinetically favored at lower temperatures, while the sterically less hindered and more stable 2-substituted product is the thermodynamic product favored at higher temperatures.

| Temperature Condition | Controlling Factor | Predominant Product Characteristics | Potential Outcome for this compound Reactions |

|---|---|---|---|

| Low Temperature | Kinetic Control | Product formed via the lowest activation energy pathway. | Formation of a specific, potentially less stable, stereoisomer. |

| High Temperature | Thermodynamic Control | The most thermodynamically stable product. | Formation of the most stable stereoisomer, which may differ from the kinetic product. |

pH Effects: The pH of the reaction medium can significantly influence reactions involving acidic or basic functional groups or intermediates. While this compound itself does not have strongly acidic or basic protons, its reactions can be sensitive to pH.

Acid or Base Catalysis: Many reactions are catalyzed by the presence of an acid or a base. The concentration of H or OH can affect the reaction rate and, in some cases, the reaction pathway. For example, in a reaction where a protonated intermediate is involved, a lower pH would increase the concentration of this intermediate and potentially favor a particular stereochemical outcome.

Advanced Analytical Methodologies for the Study of 1 Ethoxymethyl Naphthalene

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation and quantification of 1-(Ethoxymethyl)naphthalene from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC) for Purity Analysis and Quantification

Gas chromatography (GC) is a primary method for analyzing volatile and semi-volatile compounds like this compound. amazonaws.comasianpubs.org It is widely used for determining the purity of the compound and for quantifying its presence in various matrices. asianpubs.orgresearchgate.net The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

A typical GC analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. The separation occurs as different compounds interact with the stationary phase to varying degrees, leading to different retention times.

For the analysis of naphthalene (B1677914) and its derivatives, a variety of GC columns and conditions can be employed. For instance, a rapid and specific GC method for naphthalene detection uses a 5% SE-30 packed column with a run time of 20 minutes, achieving a detection level of 10 ppm. asianpubs.org In another application, a GC system equipped with a mass spectrometer (GC-MS) can be used for more detailed analysis, with a calibration curve for naphthalene showing excellent linearity over a range of concentrations. researchgate.netshimadzu.com

The precise timing of a compound's elution from the GC column, known as the retention time, is a critical parameter for its identification. acs.org For naphthalene derivatives, retention time analysis is particularly valuable for distinguishing between isomers, which often have very similar physical properties but can exhibit different chemical and biological activities.

The retention time is influenced by several factors, including the column's stationary phase, the temperature program of the oven, and the flow rate of the carrier gas. acs.orgakjournals.com By carefully controlling these parameters, it is possible to achieve separation and distinct retention times for closely related isomers. For example, studies on methylnaphthalene isomers have demonstrated the ability of GC to separate 1-methylnaphthalene (B46632) and 2-methylnaphthalene, which can be crucial for source identification in environmental samples. diva-portal.org

Interactive Table: GC Retention Data for Naphthalene Derivatives

| Compound | Column Type | Oven Temperature Program | Carrier Gas | Retention Time (min) | Source |

| Naphthalene | 5% SE-30 Packed | Isothermal | - | - | asianpubs.org |

| Naphthalene | HP PONA | 40°C, then 2°C/min to 130°C, then 5°C/min to 180°C (held for 45 min) | Helium | - | akjournals.com |

| 1-Methylnaphthalene | - | - | - | - | nist.gov |

| 2-Methylnaphthalene | - | - | - | - | diva-portal.org |

To ensure the high purity required for many applications, detailed impurity profiling is essential. thermofisher.comijpsonline.comsemanticscholar.org High-resolution capillary gas chromatography (HR-Capillary GC) is the method of choice for this purpose. thermofisher.com Capillary columns, with their small internal diameter and long length, provide a significantly higher number of theoretical plates compared to packed columns, resulting in superior separation efficiency and the ability to detect and resolve trace-level impurities. thermofisher.com

The use of GC coupled with high-resolution accurate mass spectrometry (HRAMS) further enhances impurity profiling by providing precise mass measurements, which aids in the elemental composition determination of unknown impurities. thermofisher.com This powerful combination allows for the confident identification and quantification of by-products, starting materials, and degradation products that may be present in the this compound sample. amazonaws.comthermofisher.com

Interactive Table: Typical Impurities in Naphthalene Synthesis

| Impurity | Potential Origin | Analytical Method |

| Naphthalene | Unreacted starting material | GC-MS |

| Benzo[b]thiophene | Impurity in coal tar-derived naphthalene | High-Resolution Capillary GC iarc.fr |

| Methylindenes | Impurity in petroleum-derived naphthalene | High-Resolution Capillary GC iarc.fr |

| 1-Naphthol (B170400) | By-product of oxidation | HPLC osti.govnih.gov |

| 2-Naphthol | By-product of oxidation | HPLC osti.govnih.gov |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While GC is excellent for volatile compounds, high-performance liquid chromatography (HPLC) is the preferred method for the analysis of non-volatile, thermally labile, or high molecular weight derivatives of this compound. ijpsonline.comsemanticscholar.org HPLC separates components based on their partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is a widely used mode for the separation of naphthalene derivatives. mdpi.comresearchgate.net Detection is commonly achieved using a UV detector, as the naphthalene ring system is strongly UV-active. osti.govnih.gov

HPLC is particularly useful for analyzing the products of reactions where functional groups are added to the this compound molecule, which may render them unsuitable for GC analysis. For instance, the analysis of hydroxylated metabolites of naphthalene, such as 1-naphthol and 2-naphthol, is routinely performed using HPLC. osti.govnih.gov

Interactive Table: HPLC Conditions for Naphthalene Derivatives

| Compound | Column | Mobile Phase | Flow Rate | Detection | Source |

| Naphthalene, 1-Naphthol, 2-Naphthol | C18 | Acetonitrile/Water | 1.5 mL/min | UV | researchgate.net |

| Naphthalene Amino Derivatives | Carbon Paste Electrode | Methanol (B129727)/Buffer | 0.4 mL/min | Electrochemical | researchgate.net |

| Naphthalene Acetic Acid | - | Water/Acetonitrile (9:1) | - | LC-MS/MS | eurl-pesticides.eu |

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its electronic and atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. libretexts.org It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. libretexts.org Both ¹H NMR and ¹³C NMR are routinely used to characterize this compound.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene ring, the methylene (B1212753) protons of the ethoxy and methyl groups, and the methyl protons of the ethoxy group. The chemical shifts and coupling patterns of these signals would be characteristic of the compound's structure. Similarly, the ¹³C NMR spectrum would show a unique set of signals corresponding to each carbon atom in the molecule. mdpi.comresearchgate.net

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and to confirm the connectivity within the molecule. mdpi.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene Ring Protons | 7.0 - 8.5 | 110 - 140 |

| -O-CH₂-CH₃ | ~3.5 - 4.0 (quartet) | ~60 - 70 |

| -O-CH₂-CH₃ | ~1.2 - 1.5 (triplet) | ~15 |

| Naphthalene-CH₂-O- | ~4.5 - 5.0 (singlet) | ~70 - 80 |

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. cmeri.res.in

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. researchgate.netethz.ch The molecular ion peak directly corresponds to the molecular weight of the compound. For this compound (C₁₃H₁₄O), the expected molecular ion would appear at an m/z of 186.25. spectrabase.com EI is known to produce extensive fragmentation, which can provide valuable structural information. nist.govlibretexts.orgcore.ac.uk

Electrospray Ionization (ESI): ESI is a softer ionization technique that is particularly useful for polar and non-volatile molecules. nih.govresearchgate.net It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). rsc.org For this compound, ESI-MS would be expected to show a prominent ion at m/z 187.26 ([M+H]⁺). ESI is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. researchgate.netnih.govcore.ac.uk

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govbioanalysis-zone.comiitj.ac.in This precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would confirm the elemental formula C₁₃H₁₄O by providing a highly accurate mass measurement. rsc.orgbeilstein-journals.orgnih.gov

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govvu.nl The resulting fragment ions provide detailed structural information and help to elucidate fragmentation pathways. publisso.deresearchgate.net For this compound, MS/MS studies could reveal the characteristic loss of the ethoxy group or other fragments, further confirming the structure. core.ac.ukjst.go.jp

Table 2: Mass Spectrometry Data for this compound

| Technique | Expected m/z | Information Provided |

| EI-MS | 186.25 (M⁺) spectrabase.com | Molecular Weight, Fragmentation Pattern nist.govlibretexts.orgcore.ac.uk |

| ESI-MS | 187.26 ([M+H]⁺) | Molecular Weight (as protonated molecule) nih.govrsc.org |

| HRMS | Exact mass of C₁₃H₁₄O | Elemental Composition nih.govbioanalysis-zone.comrsc.orgbeilstein-journals.orgnih.gov |

| MS/MS | Fragment ions | Structural Elucidation, Fragmentation Pathways nih.govvu.nlpublisso.deresearchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups present. libretexts.org These include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretching vibrations: The aromatic ring will show characteristic absorptions in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations: A strong absorption band corresponding to the C-O-C ether linkage is expected in the 1000-1300 cm⁻¹ range. libretexts.org

A vapor phase IR spectrum of this compound is available in spectral databases. spectrabase.com The spectrum of the parent compound, naphthalene, has also been well-characterized. nist.govastrochemistry.org

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the carbon skeleton and the substituent. The aromatic ring vibrations are typically strong in the Raman spectrum. researchgate.netchemicalbook.comresearchgate.net

Table 3: Key Vibrational Spectroscopy Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O-C Ether Stretch | 1000 - 1300 | IR |

X-ray Crystallography for Crystalline Derivatives and Intermediates

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology is indispensable for the unambiguous structural elucidation of novel compounds, providing definitive information on bond lengths, bond angles, and stereochemistry. In the study of naphthalene derivatives, X-ray crystallography has been instrumental in confirming the structure of synthetic intermediates and understanding the conformational preferences and intermolecular interactions that govern their solid-state packing. While crystallographic data for this compound itself is not extensively reported, the analysis of its crystalline derivatives and synthetic precursors provides crucial structural insights.

Research Findings

The structural characterization of intermediates and derivatives related to this compound is well-documented in scientific literature. Through single-crystal X-ray diffraction, researchers have been able to resolve molecular structures, confirm synthetic outcomes, and analyze the influence of various substituents on the naphthalene core.

For instance, the crystal structure of (E)-methyl 2-(7-(benzyloxy)naphthalen-1-yl)-3-methoxyacrylate, a complex derivative related to 1-substituted naphthalenes, has been determined. nih.gov The analysis revealed that the molecule adopts two different conformations in the crystal lattice, distinguished by the disordered position of a carbonyl oxygen atom. nih.gov The naphthalene and benzene (B151609) rings within the structure are essentially planar, but they are oriented almost perpendicularly to each other, with a dihedral angle of 86.10 (10)°. nih.gov This type of detailed conformational data is vital for understanding structure-activity relationships and for the rational design of new molecules.

In another example, the structure of N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide was characterized, showcasing a distorted tetrahedral geometry around the phosphorus atom. eujournal.org The crystallographic data indicated that the P-N bond length is significantly shorter than what is typically found in related P(III) compounds, suggesting a degree of π-character in the bond. eujournal.org The naphthalene skeleton itself is nearly planar, and the orientation of the P-N bond is almost perpendicular to this plane. eujournal.org Such findings are critical for understanding the electronic and steric properties of functional groups attached to the naphthalene system.

These examples underscore the utility of X-ray crystallography in providing unequivocal structural proof and detailed geometric parameters for complex naphthalene derivatives. The data obtained from these studies, including unit cell dimensions, space group symmetry, and key intramolecular distances and angles, are foundational for both synthetic chemistry and materials science.

Crystallographic Data for Naphthalene Derivatives

The following tables summarize the crystallographic data obtained for representative crystalline derivatives related to the 1-substituted naphthalene framework.

Interactive Data Table: Crystal Data and Structure Refinement for (E)-methyl 2-(7-(benzyloxy)naphthalen-1-yl)-3-methoxyacrylate nih.gov

| Parameter | Value |

| Empirical Formula | C₂₂H₂₀O₄ |

| Formula Weight | 348.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.996 (5) |

| b (Å) | 7.873 (5) |

| c (Å) | 21.417 (5) |

| β (°) | 102.493 (5) |

| Volume (ų) | 1810.2 (15) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Interactive Data Table: Crystal Data and Structure Refinement for N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide eujournal.org

| Parameter | Value |

| Empirical Formula | C₂₂H₁₈NPS |

| Formula Weight | 359.41 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.986 (5) |

| b (Å) | 10.306 (5) |

| c (Å) | 10.837 (5) |

| α (°) | 66.350 (5) |

| β (°) | 72.961 (5) |

| γ (°) | 67.828 (5) |

| Volume (ų) | 939.5 (8) |

| Z | 2 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Computational and Theoretical Investigations of 1 Ethoxymethyl Naphthalene

Electronic Structure Theory and Quantum Chemical Methods

Electronic structure theory and quantum chemical methods are central to modern computational chemistry. They are employed to solve the Schrödinger equation (or its approximations) for a given molecule, yielding information about its energy, electron distribution, and other properties. These methods range from highly accurate but computationally expensive ab initio techniques to more efficient approaches like Density Functional Theory (DFT).

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying molecular systems. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for investigating relatively large molecules like 1-(Ethoxymethyl)naphthalene. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.

A fundamental step in any computational study is to determine the molecule's most stable three-dimensional structure, known as the ground state geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Hypothetical Conformational Analysis Data for this compound This table illustrates the kind of data a DFT conformational analysis would yield. The values are hypothetical.

| Conformer | Key Dihedral Angle (Cring-Cmethylene (B1212753)-O-Cethyl) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Conformer A (Global Minimum) | ~180° (anti-periplanar) | 0.00 | 75.3 |

| Conformer B | ~60° (gauche) | 1.10 | 13.8 |

| Conformer C | ~-60° (gauche) | 1.15 | 10.9 |

Furthermore, DFT can be used to locate the transition state (TS) of a reaction—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy or activation barrier (Ea). nih.gov A lower activation barrier corresponds to a faster reaction rate. For this compound, DFT could be used to predict its reactivity in, for example, electrophilic aromatic substitution reactions. By calculating the activation barriers for an electrophile attacking different positions on the naphthalene (B1677914) ring, one could predict the regioselectivity of the reaction. nih.gov

Hypothetical Energetic Data for Nitration of this compound This table presents hypothetical DFT results for the energetic profile of an electrophilic substitution reaction. The values are for illustrative purposes.

| Position of Attack | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) | Predicted Product |

|---|---|---|---|

| C4 (ortho) | 15.2 | -20.5 | Major |

| C5 (peri) | 17.8 | -18.1 | Minor |

| C8 (peri) | 19.5 | -16.9 | Minor |

| C2 (ortho) | 21.1 | -15.3 | Trace |

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. wikipedia.orgepfl.ch It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. nih.gov The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. ucsb.edu The LUMO is the lowest energy orbital that is empty and is associated with the molecule's ability to act as an electrophile or electron acceptor.

For this compound, the energy and spatial distribution of the HOMO and LUMO are of particular interest. The location of the HOMO density on the naphthalene ring indicates the most probable sites for attack by an electrophile. ucsb.edu Conversely, the location of the LUMO indicates sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Hypothetical FMO Data for this compound This table shows representative data that would be obtained from an FMO analysis.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -7.25 | Distributed across the naphthalene ring, with highest density on C4 and C5 atoms. |

| LUMO | -0.98 | Distributed across the naphthalene ring, with highest density on C1, C4, C5, and C8 atoms. |

| HOMO-LUMO Gap | 6.27 | Indicates high kinetic stability. |

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. nrel.gov

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the isotropic chemical shifts (δ) for ¹H and ¹³C NMR can be predicted. Comparing these calculated shifts with experimental values serves as a stringent test of the computed geometry. researchgate.net

IR Frequencies: After a geometry optimization confirms a true energy minimum, a frequency calculation can be performed. This yields the vibrational frequencies and their corresponding intensities, which can be used to simulate the molecule's infrared (IR) spectrum. mdpi.com The calculated spectrum can be compared with an experimental one to identify characteristic peaks and confirm functional groups. nasa.govresearchgate.net

Hypothetical NMR Data for this compound Illustrative comparison of calculated and "experimental" NMR chemical shifts (in ppm).

| Atom | Calculated δ (ppm) | "Experimental" δ (ppm) |

|---|---|---|

| H (methylene, -CH2O-) | 4.85 | 4.91 |

| C (methylene, -CH2O-) | 71.2 | 70.8 |

| C4 (aromatic) | 128.9 | 128.5 |

Hypothetical IR Data for this compound Illustrative table of key calculated IR frequencies and their assignments.

| Calculated Frequency (cm-1) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3055 | Medium | Aromatic C-H Stretch |

| 2978 | Strong | Aliphatic C-H Stretch |

| 1595 | Strong | Aromatic C=C Stretch |

| 1090 | Very Strong | C-O-C Asymmetric Stretch |

While DFT calculations typically focus on static, minimum-energy structures, molecules in reality are dynamic systems. Ab initio molecular dynamics (AIMD) is a simulation technique that models the motion of atoms over time based on forces calculated "on-the-fly" using quantum mechanics. mit.eduyoutube.com This method provides a powerful way to study the dynamic behavior of molecules at finite temperatures, including conformational changes, vibrational motions, and interactions with surrounding molecules like solvents.

An AIMD simulation of this compound, for instance, could be performed in a box of water molecules to study its behavior in an aqueous environment. Such a simulation would reveal the preferred hydration sites, the dynamic nature of hydrogen bonding between the ether oxygen and water, and how the flexibility of the ethoxymethyl chain is influenced by the solvent. This approach provides a more realistic picture of the molecule's behavior than static calculations alone. nih.gov

Hypothetical AIMD Simulation Parameters This table outlines typical parameters for an AIMD simulation.

| Parameter | Value |

|---|---|

| System | 1 molecule of this compound + 200 water molecules |

| Quantum Method | DFT (e.g., B3LYP functional) |

| Ensemble | NVT (Canonical) |

| Temperature | 300 K |

| Simulation Time | 50 picoseconds (ps) |

| Time Step | 0.5 femtoseconds (fs) |

Multi-Reference Methods for Excited States and Complex Electronic Systems

The study of excited states in aromatic systems such as this compound often requires methods that can accurately describe complex electronic structures, including electron correlation effects. While single-reference methods like Density Functional Theory (DFT) and standard coupled-cluster theory are powerful for ground-state properties, they can fail when molecules exhibit significant multiconfigurational character, which is common in excited states, dissociative processes, and systems with near-degenerate orbitals. nih.govcolorado.edubarbatti.org

Multi-reference (MR) methods are essential in these situations. barbatti.org These approaches, which include Complete Active Space Self-Consistent Field (CASSCF), Multi-Reference Configuration Interaction (MRCI), and second-order perturbation theory (CASPT2), begin with a wave function that is a linear combination of several electronic configurations (Slater determinants). barbatti.orguni-stuttgart.dewikipedia.org This initial step captures the static or strong correlation, which is crucial for a qualitatively correct description of the electronic states. colorado.edu Dynamic correlation is then typically added on top of this multi-configurational reference. colorado.edu

For the parent naphthalene molecule, computational studies have employed various methods to characterize its excited states. mdpi.comresearchgate.netnih.gov MR methods are particularly important for accurately predicting the energies and properties of both singlet and triplet excited states, which govern the photophysical behavior of the molecule. mdpi.comsemanticscholar.org The accuracy of these methods can be further improved by including explicitly correlated (F12) terms or by extrapolating results to the basis-set limit. uni-stuttgart.denih.gov The application of these advanced computational techniques is critical for understanding the photochemistry and photophysics of naphthalene derivatives like this compound.

Table 1: Overview of Multi-Reference Methods

| Method | Description | Primary Application |

|---|---|---|

| CASSCF | Optimizes both the molecular orbitals and the CI coefficients for a wave function built from a selected "active space" of orbitals. | Provides a qualitative description of electronic states with strong static correlation. barbatti.org |

| MRCI | Expands the wave function using excitations from a set of reference configurations, typically generated by a CASSCF calculation. wikipedia.org | Calculates highly accurate potential energy surfaces for ground and excited states. uni-stuttgart.de |

| CASPT2 | Adds dynamic electron correlation to a CASSCF reference wave function using second-order perturbation theory. | Offers a balanced and accurate description of excitation energies in complex molecules. nih.govnih.gov |

Molecular Modeling and Simulation Approaches

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions